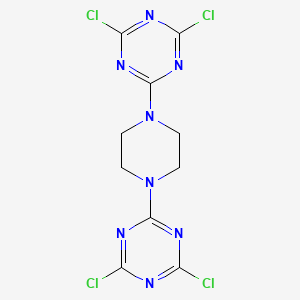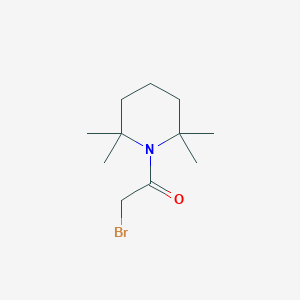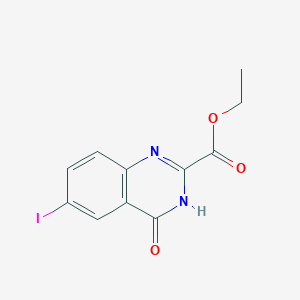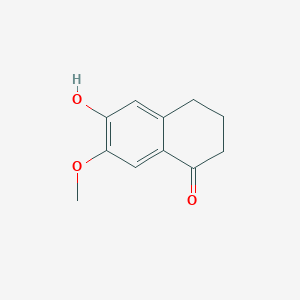![molecular formula C13H16N4 B8609239 1-[4-(1H-imidazol-1-yl)phenyl]piperazine](/img/structure/B8609239.png)
1-[4-(1H-imidazol-1-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-imidazol-1-yl)phenyl]piperazine is an organic compound that belongs to the class of phenylimidazoles. This compound features a piperazine ring substituted with a phenyl group that is further substituted with an imidazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[4-(1H-imidazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a piperazine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the properties of both the imidazole and piperazine rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2 |
InChI Key |
SLUFTOXKPFMTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)

![{4-[(2-Bromophenyl)thio]phenyl}methanol](/img/structure/B8609181.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-carbamic acid benzyl ester](/img/structure/B8609238.png)





![N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)
![tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B8609217.png)

![4-{[3-(2-Methoxyphenyl)propyl]amino}benzoic acid](/img/structure/B8609237.png)
